molecular formula C9H14N2 B12438882 HYDRAZINE, (o-METHYLPHENETHYL)- CAS No. 21085-56-3

HYDRAZINE, (o-METHYLPHENETHYL)-

Cat. No.: B12438882
CAS No.: 21085-56-3
M. Wt: 150.22 g/mol
InChI Key: IGHQGBMZCMOLBY-UHFFFAOYSA-N
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Description

Hydrazine, (o-methylphenethyl)- is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of the -NH-NH2 functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, (o-methylphenethyl)- typically involves the reaction of an appropriate aldehyde or ketone with hydrazine. For example, the reaction of o-methylphenethyl ketone with hydrazine hydrate under reflux conditions can yield the desired hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to the hydrazine compound .

Industrial Production Methods

Industrial production methods for hydrazine derivatives often involve the use of hydrazine hydrate as a starting material. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (o-methylphenethyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of hydrazine, (o-methylphenethyl)- include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, acetic acid.

Major Products Formed

The major products formed from the reactions of hydrazine, (o-methylphenethyl)- depend on the specific reaction conditions. For example, oxidation reactions may yield azo compounds, while reduction reactions can produce the corresponding hydrazine derivatives .

Mechanism of Action

The mechanism of action of hydrazine, (o-methylphenethyl)- involves its interaction with molecular targets and pathways in biological systems. Hydrazines can act as reducing agents and nucleophiles, participating in various biochemical reactions. They can form covalent bonds with proteins and nucleic acids, leading to alterations in cellular functions and signaling pathways . The specific molecular targets and pathways involved depend on the context of the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but different applications.

    Monomethylhydrazine (CH3NHNH2): A methyl-substituted hydrazine with applications in rocket propulsion.

    Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): A dimethyl-substituted hydrazine used as a rocket fuel.

Uniqueness

Hydrazine, (o-methylphenethyl)- is unique due to the presence of the o-methylphenethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it distinct from other hydrazine derivatives .

Properties

CAS No.

21085-56-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(2-methylphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)6-7-11-10/h2-5,11H,6-7,10H2,1H3

InChI Key

IGHQGBMZCMOLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNN

Origin of Product

United States

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